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mismatch binding protein - 146214-18-8

mismatch binding protein

Catalog Number: EVT-1516961
CAS Number: 146214-18-8
Molecular Formula: C48H54N6O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mismatch binding proteins are classified based on their structural and functional characteristics. The primary classes include:

  • MutS Family: This includes MutS from bacteria, which operates as a homodimer, and eukaryotic homologs such as MSH2-MSH6 and MSH2-MSH3 that function as heterodimers.
  • MutL Family: These proteins assist in the recruitment and activation of other repair enzymes.
  • High Mobility Group Box Proteins: Such as HMGB1, which can also participate in mismatch recognition and DNA unwinding.
Synthesis Analysis

Methods and Technical Details

The synthesis of mismatch binding proteins typically involves recombinant DNA technology. The genes encoding these proteins are cloned into expression vectors, transformed into host cells (often Escherichia coli), and induced for protein expression. Following expression, proteins are purified using techniques such as affinity chromatography, ion exchange chromatography, and size exclusion chromatography.

Technical Details:

  • Expression Systems: Commonly used systems include bacterial (e.g., E. coli), yeast, or mammalian cell lines.
  • Purification Techniques: Affinity tags (such as His-tags) facilitate purification through metal affinity chromatography.
Molecular Structure Analysis

Structure and Data

Mismatch binding proteins exhibit complex structures that are crucial for their function. For instance, MutS has been shown to form a homodimeric structure where each subunit contributes to the mismatch recognition site. High-resolution techniques like X-ray crystallography have provided insights into these structures.

Key Structural Features:

  • Binding Domains: Specific domains within the protein interact with mismatched bases.
  • Conformational Changes: Binding to mismatches induces significant conformational changes essential for subsequent repair steps.
Chemical Reactions Analysis

Reactions and Technical Details

Mismatch binding proteins participate in several key reactions during the MMR process:

  1. Mismatch Recognition: The initial step where the protein binds to a mismatch.
  2. ATP Binding and Hydrolysis: Upon recognition, ATP binding occurs, leading to conformational changes that facilitate further interactions with other repair proteins.
  3. Strand Excision: The recruitment of endonucleases that nick the DNA strand adjacent to the mismatch.

Technical Details:

  • Kinetics of Binding: Studies have quantified the rates of ADP release and ATP binding upon mismatch recognition.
  • Sliding Clamp Formation: The transition to a sliding clamp state is critical for efficient repair.
Mechanism of Action

Process and Data

The mechanism by which mismatch binding proteins operate can be summarized in several stages:

  1. Recognition of Mismatches: The protein scans the DNA until it encounters a mismatch, which alters its intrinsic flexibility.
  2. ADP-ATP Exchange: Recognition triggers ADP release from the protein, allowing ATP to bind.
  3. Formation of Sliding Clamp: This ATP-bound state forms a sliding clamp that enhances the protein's ability to move along the DNA while maintaining its association with the mismatch.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies among different mismatch binding proteins; for example, MutS typically has a molecular weight around 100 kDa.
  • Solubility: Generally soluble in buffer solutions used for biochemical assays.

Chemical Properties

  • Stability: These proteins are stable under physiological conditions but may require specific ionic strengths or pH levels for optimal activity.
  • Binding Affinity: High affinity for mismatched bases compared to matched bases, often quantified using fluorescence resonance energy transfer assays or surface plasmon resonance techniques.
Applications

Scientific Uses

Mismatch binding proteins have significant applications in various fields:

  • Genetic Research: Understanding the mechanisms underlying DNA repair processes contributes to insights into genetic stability and mutations.
  • Cancer Biology: Defects in MMR pathways are linked to various cancers; thus, studying these proteins can lead to potential therapeutic targets.
  • Biotechnology: Engineering mismatch binding ligands can be utilized in gene editing technologies or as therapeutic agents against diseases associated with trinucleotide repeat expansions.
Introduction to Mismatch Binding Proteins

Biological Significance in Genomic Stability

Mismatch binding proteins serve as indispensable molecular guardians of genomic integrity by detecting and initiating correction of DNA replication errors. These specialized proteins recognize base-base mismatches (e.g., G/T or A/C pairings) and insertion-deletion loops (IDLs) that arise during DNA synthesis, preventing their permanent fixation as mutations. In Escherichia coli, the absence of functional mismatch repair (MMR) systems increases spontaneous mutation rates by 100- to 1000-fold, demonstrating their critical role in maintaining replication fidelity [1] [4]. Beyond error correction, these proteins preserve genomic stability by inhibiting recombination between divergent DNA sequences, thereby preventing chromosomal rearrangements caused by interactions between repetitive elements [1]. This dual functionality – error correction and recombination suppression – maintains species barriers and prevents genomic instability that could lead to cellular dysfunction or disease states. The evolutionary conservation of these proteins across bacteria, archaea, and eukaryotes underscores their fundamental biological importance in maintaining the accuracy of genetic information across generations [4] [9].

Historical Context and Key Discoveries

The discovery of mismatch binding proteins originated from pioneering genetic studies in the 1960s-1970s, when researchers observed that E. coli mutants (mutS, mutL) exhibited hypermutable phenotypes. This foundational work established the connection between defective DNA repair and elevated mutation rates [2] [9]. A transformative breakthrough came in 1983 when the Radman and Glickman laboratories developed a clever screening strategy exploiting the observation that dam (DNA adenine methylase) mutants died in the presence of the mutagen 2-aminopurine. They identified that viability restoration occurred upon inactivation of mut genes, leading to the isolation of key MMR components [4] [9]. Subsequent biochemical reconstitution by Paul Modrich's lab in 1989 elucidated the core E. coli MMR pathway involving MutS, MutL, and MutH, a feat recognized by the 2015 Nobel Prize in Chemistry [4] [9].

The expansion into eukaryotic systems revealed both conservation and divergence. In the 1990s, research in Saccharomyces cerevisiae identified homologs of bacterial MMR proteins: the PMS (Post-Meiotic Segregation) genes (PMS1, later identified as a MutL homolog) were shown to cause MMR defects [2]. Degenerate PCR approaches subsequently revealed the first eukaryotic MutS homologs (MSH1, MSH2), with MSH2 established as a nuclear MMR component [2] [9]. Landmark work in 1993-1994 linked human MSH2 and MLH1 mutations to hereditary nonpolyposis colorectal cancer (HNPCC or Lynch syndrome), definitively connecting mismatch binding protein dysfunction to human disease [6] [9].

Classification of Mismatch Binding Proteins

Mismatch binding proteins are broadly classified into two evolutionarily conserved families: the MutS family (recognizing mismatches/IDLs) and the MutL family (mediating downstream repair steps). Eukaryotes possess heterodimeric complexes formed from multiple homologs, unlike bacterial homodimers [2] [6] [9].

Table 1: Functional Classification of Key Mismatch Binding Proteins

Protein FamilyOrganismal GroupRepresentative ComplexPrimary Substrate SpecificityCore Function
MutSBacteriaMutS HomodimerBase-base mismatches, small IDLs (1-4 nt)Mismatch recognition, ATP-dependent sliding clamp formation
EukaryotesMutSα (MSH2-MSH6)Base-base mismatches, small IDLs (1-2 nt)Primary mismatch sensor, recruits MutLα
EukaryotesMutSβ (MSH2-MSH3)Larger IDLs (1-10+ nt)Repair of larger insertion/deletion loops
Eukaryotes/ArchaeaMutSγ (MSH4-MSH5)Holliday junctionsMeiotic recombination, not canonical MMR
MutLBacteriaMutL HomodimerN/AMolecular matchmaker, activates MutH/UvrD
EukaryotesMutLα (MLH1-PMS2/PMS1)N/ALatent endonuclease, strand excision initiation
EukaryotesMutLγ (MLH1-MLH3)N/APartially redundant endonuclease, meiosis
ArchaealEuryarchaeota (e.g., Methanosaeta thermophila)MutS1 HomologBase-base mismatches (in vitro)Putative mismatch recognition (biological role under investigation)

MutS Family Proteins

The MutS family comprises ATPases characterized by conserved mismatch recognition (Domain I), DNA backbone binding (Domains II-IV), and ATPase (Domain V) domains. Functional specialization occurred through gene duplication and diversification:

  • MutSα (MSH2-MSH6): The primary eukaryotic mismatch sensor. MSH6 provides the major mismatch interaction interface within MutSα, conferring high affinity for base-base mismatches and small (1-2 nucleotide) IDLs. ATP binding induces a conformational change converting MutSα into a sliding clamp that diffuses along the DNA [6] [9].
  • MutSβ (MSH2-MSH3): Specializes in recognizing larger IDLs (up to ~10 nucleotides), with a minor role in some base-base mismatches. Its function partially overlaps with MutSα but becomes essential for larger loop repair [3] [6] [9]. Single-molecule studies reveal MutSβ exhibits a strong bias towards repairing deletion loops over insertion loops [3].
  • Bacterial MutS: Functions as a homodimer, recognizing a broad spectrum of mismatches and small IDLs similar to eukaryotic MutSα. Its ATPase activity is essential for clamp formation and signaling [4] [9].
  • Archaeal MutS Homologs: Proteins like Methanosaeta thermophila MutS1 (mtMutS1) possess conserved domain architecture and demonstrable mismatch-binding and ATPase activities in vitro, suggesting functional conservation, though their precise in vivo roles alongside alternative repair pathways (e.g., EndoMS/NucS) remain under investigation [10].

MutL Family Proteins

MutL proteins function as molecular dimers (homodimers in bacteria, heterodimers in eukaryotes) with N-terminal ATPase domains and C-terminal dimerization domains. Eukaryotic MutL complexes possess latent endonuclease activity:

  • MutLα (MLH1-PMS2 in humans, MLH1-PMS1 in yeast): The major eukaryotic effector complex. Activated by MutSα/β sliding clamps and replication factor PCNA, MutLα introduces strand-specific nicks in the newly synthesized DNA 5' or 3' to the mismatch. This incision directs excision and resynthesis [6] [9]. MutLα acts as a clamp loader, positioning MutL onto DNA via interaction between the MutL positively charged cleft (PCC) and the DNA backbone, facilitated by the MutS sliding clamp [8].
  • MutLγ (MLH1-MLH3): Possesses endonuclease activity and plays roles in MMR, particularly in repair biased towards deletion loops, and is crucial for meiotic crossover resolution [3] [9].
  • Bacterial MutL: Lacks intrinsic endonuclease activity. It acts as a matchmaker, bridging MutS and downstream components like MutH (strand discrimination endonuclease in γ-proteobacteria) and UvrD helicase (strand excision). ATP hydrolysis by MutL regulates these interactions [4] [9].
  • Archaeal MutL Homologs: Proteins like the C-terminal domain of Methanosaeta thermophila MutL (mtMutL CTD) exhibit Mn²⁺-dependent endonuclease activity in vitro dependent on the conserved DQHAX₂EX₄E motif. Unlike some bacterial MutL subfamilies, mtMutL CTD activity appears independent of the replicative sliding clamp (PCNA) [10].

Table 2: Domain-Specific Features of Mismatch Binding Proteins

Protein/ComplexOrganismKey Structural Domains/MotifsRegulation & MechanismStrand Discrimination Signal
MutSα (MSH2-MSH6)EukaryotesMSH6: Phe-X-Glu mismatch recognition motif; Walker A/B ATPase (both subunits)Mismatch → ATP binding → Sliding clamp formationDNA nicks (e.g., Okazaki fragment junctions), PCNA orientation
MutSβ (MSH2-MSH3)EukaryotesMSH3: IDL recognition interface; Walker A/B ATPase (both subunits)Similar to MutSα, activated by larger loopsDNA nicks, PCNA orientation
Bacterial MutSBacteria (e.g., E. coli)Homodimer: Mismatch recognition interface asymmetry; Walker A/B ATPaseMismatch → ATP binding → Sliding clamp formationHemimethylated d(GATC) (via MutH)
MutLα (MLH1-PMS2)EukaryotesMLH1: ATPase; PMS2: Endonuclease domain (DQHAX₂EX₄E, ACR, CPHGRP motifs)Activated by PCNA, RFC, MutSα/β sliding clamp; PCC required for DNA interactionInherently directed by activation at nicks/PCNA on nascent strand
Bacterial MutLBacteria (e.g., E. coli)Homodimer: ATPase domain (both subunits)ATP hydrolysis regulates MutH/UvrD activationCoupled to MutH incision at hemimethylated GATC
mtMutL CTDArchaea (M. thermophila)Endonuclease domain (DQHAX₂EX₄E motif)Divalent cations (Mn²⁺ > Mg²⁺)Unknown (under investigation)

Evolutionary Insights

Phylogenetic analyses reveal complex evolutionary trajectories. While core MutS and MutL functions are conserved, their distribution varies:

  • Vertical Inheritance with HGT: Frequent ancient horizontal gene transfer (HGT) events occurred from bacteria to eukaryotes and archaea for both MutS and MutL genes. Eukaryotic MutS and MutL homologs likely originated from endosymbiotic ancestors (mitochondria/chloroplasts), challenging the notion of archaea being the sole source of eukaryotic DNA metabolic genes [5].
  • Coevolution: MutS1 and MutL genes exhibit long-term coevolution, consistent with their functional interdependence in canonical MMR pathways [5].
  • Archaea-Specific Pathways: Many archaea utilize the EndoMS/NucS pathway instead of, or alongside, MutS1/MutL. Biochemical characterization of archaeal MutS1 (e.g., mtMutS1) and MutL (e.g., mtMutL CTD) confirms conserved molecular activities (mismatch binding, ATPase, endonuclease) in vitro, but their in vivo roles and interplay with EndoMS remain an active research area [10]. The presence of both systems in some euryarchaeotes suggests potential functional redundancy or specialization.

Properties

CAS Number

146214-18-8

Product Name

mismatch binding protein

Molecular Formula

C48H54N6O4

Synonyms

mismatch binding protein

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